molecular formula C11H15N3O B15197908 N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine

Cat. No.: B15197908
M. Wt: 205.26 g/mol
InChI Key: XBTNPZMLRBNOIO-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine is a synthetic organic compound that features both an imidazole ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxylamine Group: The hydroxylamine group is introduced via nucleophilic substitution reactions, often using hydroxylamine hydrochloride as a reagent.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalyst Selection: Choosing catalysts that increase reaction efficiency.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydroxylamine: Lacks the dimethyl groups on the aromatic ring.

    N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dichlorophenyl)hydroxylamine: Contains chlorine atoms instead of methyl groups.

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine is unique due to the presence of both the imidazole ring and the dimethylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C11H15N3O/c1-8-3-4-10(7-9(8)2)14(15)11-12-5-6-13-11/h3-4,7,15H,5-6H2,1-2H3,(H,12,13)

InChI Key

XBTNPZMLRBNOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCN2)O)C

Origin of Product

United States

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